molecular formula C4H3ClN2OS B12973338 6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 120977-95-9

6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12973338
CAS No.: 120977-95-9
M. Wt: 162.60 g/mol
InChI Key: VOLWLMIBCULDCN-UHFFFAOYSA-N
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Description

6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a chlorine atom at the 6th position and a thioxo group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 6-chlorouracil with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thioxopyrimidine compound. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

6-Chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:

    2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the chlorine atom at the 6th position, which may result in different chemical reactivity and biological activity.

    6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.

Properties

IUPAC Name

6-chloro-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLWLMIBCULDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236787
Record name 6-Chloro-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120977-95-9
Record name 6-Chloro-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120977-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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